4,4-Dimethylhept-6-enenitrile oxide
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Overview
Description
4,4-Dimethylhept-6-enenitrile oxide is an organic compound with the molecular formula C9H15NO It is characterized by the presence of a nitrile oxide functional group attached to a heptene backbone with two methyl groups at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylhept-6-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhept-6-enal with hydroxylamine-O-sulfonic acid under basic conditions to form the nitrile oxide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the precursor aldehyde followed by its conversion to the nitrile oxide using optimized reaction conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylhept-6-enenitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the nitrile oxide to amines or hydroxylamines.
Substitution: The nitrile oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile oxide under mild conditions.
Major Products: The major products formed from these reactions include oximes, nitro compounds, amines, hydroxylamines, and various substituted derivatives .
Scientific Research Applications
4,4-Dimethylhept-6-enenitrile oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile oxides.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dimethylhept-6-enenitrile oxide involves its interaction with molecular targets through its nitrile oxide functional group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
4,4-Dimethylhept-6-enal: The precursor aldehyde used in the synthesis of the nitrile oxide.
4,4-Dimethylhept-6-enamine: A related compound with an amine functional group instead of a nitrile oxide.
4,4-Dimethylhept-6-enol: An alcohol derivative of the heptene backbone.
Uniqueness: The presence of the nitrile oxide group allows for a wide range of chemical transformations and interactions with biological molecules .
Properties
CAS No. |
61847-00-5 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4,4-dimethylhept-6-enenitrile oxide |
InChI |
InChI=1S/C9H15NO/c1-4-6-9(2,3)7-5-8-10-11/h4H,1,5-7H2,2-3H3 |
InChI Key |
RIPFKDYJCDWMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC#[N+][O-])CC=C |
Origin of Product |
United States |
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